molecular formula C9H12N2O5 B583589 2'-Deoxyuridine-5',5''-d2 CAS No. 478511-30-7

2'-Deoxyuridine-5',5''-d2

Cat. No. B583589
CAS RN: 478511-30-7
M. Wt: 230.216
InChI Key: MXHRCPNRJAMMIM-YNJVSGIFSA-N
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Description

2’-Deoxyuridine-5’,5’‘-d2 is a labelled analogue of 2’-Deoxyuridine . It is a uridine derivative used as a therapeutic agent for treating allergy, cancer, infection, and autoimmune disease . The molecular formula is C9H10D2N2O5 and the molecular weight is 230.22 .


Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 involves the use of a novel thymidine phosphorylase . This enzyme is used to synthesize pharmaceutically relevant nucleoside analogues, including 5-fluoro-2’-deoxyuridine, 5-chloro-2’-deoxyuridine, 5-bromo-2’-deoxyuridine, and 5-iodo-2’-deoxyuridine .


Molecular Structure Analysis

The molecular structure of 2’-Deoxyuridine-5’,5’'-d2 is influenced by hydration . More than two hundred hydrated structures with water were analyzed by B3LYP and MP2 quantum chemical methods . The effect of the hydration on the total atomic charges and intermolecular distances were also discussed .


Chemical Reactions Analysis

2’-Deoxyuridine-5’,5’'-d2 is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .


Physical And Chemical Properties Analysis

2’-Deoxyuridine-5’,5’'-d2 is a white solid . It is slightly soluble in DMSO, Methanol (Heated), and Water . It should be stored at -20°C .

Scientific Research Applications

Anticancer Applications

2’-Deoxyuridine-5’,5’‘-d2, as a derivative of 2’-deoxyuridine, has potential applications in cancer treatment. It can be used as a radiosensitizer to enhance the effectiveness of radiation therapy. By incorporating into DNA during replication, it sensitizes cancer cells to the damaging effects of radiation, potentially improving treatment outcomes .

Antiviral Therapy

This compound may also serve as an antiviral agent. Similar nucleoside analogs have been used in highly active antiretroviral therapy (HAART) for treating viral infections, including HIV . Its mechanism involves inhibition of viral DNA polymerase, preventing viral replication.

Safety and Hazards

2’-Deoxyuridine-5’,5’'-d2 should not be released into the environment . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also advised to keep away from sources of ignition and take precautionary measures against static discharge .

Future Directions

2’-Deoxyuridine-5’,5’'-d2 and its variants are used as antiviral drugs . They are similar enough to be incorporated as part of DNA replication, but they possess side groups on the uracil component that prevent base pairing . This compound exists in all living organisms and can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms . The future directions of this compound could involve further exploration of its antiviral properties and its potential use in the treatment of various diseases.

Mechanism of Action

Target of Action

2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.

properties

IUPAC Name

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-YNJVSGIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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